molecular formula C11H10N2O2S B8380468 3-amino-7-methoxy-2H-1,5-benzoxathiepin-4-carbonitrile

3-amino-7-methoxy-2H-1,5-benzoxathiepin-4-carbonitrile

Cat. No.: B8380468
M. Wt: 234.28 g/mol
InChI Key: SHYLPYWONNHISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-7-methoxy-2H-1,5-benzoxathiepin-4-carbonitrile is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

3-amino-7-methoxy-2H-1,5-benzoxathiepine-4-carbonitrile

InChI

InChI=1S/C11H10N2O2S/c1-14-7-2-3-9-10(4-7)16-11(5-12)8(13)6-15-9/h2-4H,6,13H2,1H3

InChI Key

SHYLPYWONNHISQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C(S2)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 120 ml of N,N-dimethylformamide is dissolved 30 g of 2-cyanomethylthio-4-methoxyphenoxyacetonitrile, and 30 g of 28% sodium methoxide is added dropwise to the solution under ice-cooling and under a nitrogen gas stream with stirring, followed by stirring for 2 hours. The reaction mixture is poured in ice-cold water containing 12 g of acetic acid, and the precipitate is collected by filtration, washed with water and recrystallized from chloroform to give colorless prisms of 3-amino-7-methoxy-2H-1,5-benzoxathiepin-4-carbonitrile. Yield of 19.5 g, m.p. of 203°-205° C.
Quantity
30 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
12 g
Type
solvent
Reaction Step Two

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